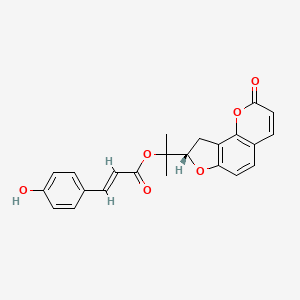

(+)-Angelmarin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

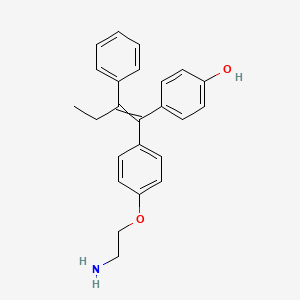

(+)-Angelmarin, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₂₀O₆ and its molecular weight is 392.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer and Antiausterity Activity :

- Angelmarin exhibits potent anticancer and antiausterity activities, particularly showing selective cytotoxicity towards nutrient-deprived, resistant cancer cells. Studies have led to the identification of analogues of angelmarin, which could be developed as molecular probes to investigate the mode of action and biological targets of antiausterity compounds (Magolan et al., 2012).

- It has shown high anti-austerity potency against the human pancreatic carcinoma cell line PANC-1. An efficient synthesis of angelmarin and its analogs has been developed, providing pathways for further investigation and application (Liu et al., 2017).

Synthesis and Structural Modification :

- Research includes the development of a protecting group free synthesis of (±)-angelmarin, which allows for easier and more efficient production. Efforts have also been made to modify the synthesis for enantioselective production of angelmarin (Harris et al., 2011).

Cytotoxicity and Nutrient Deprivation :

- Angelmarin has been identified as the primary compound responsible for preferential cytotoxicity against PANC-1 cancer cells under nutrient starvation conditions, with negligible cytotoxicity under nutrient-rich conditions. This indicates its potential as a targeted anticancer agent (Awale et al., 2006).

Evaluation of Analogues :

- Various analogues of angelmarin have been synthesized and evaluated for their antiausterity activity against pancreatic cancer cells, leading to insights into potential novel treatments and understanding the role of functional groups in its activity (Farley et al., 2016).

Therapeutic Applications of Coumarin Compounds :

- Coumarin compounds, including angelmarin, have shown a range of bioactive properties, such as anticancer, anti-inflammatory, and antioxidant effects. Angelmarin, in particular, has been noted for its cytotoxic effect in pancreatic cancer. These findings highlight the potential of angelmarin and related compounds in various therapeutic applications (Garg et al., 2020).

Propriétés

IUPAC Name |

2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O6/c1-23(2,29-21(26)11-5-14-3-8-16(24)9-4-14)19-13-17-18(27-19)10-6-15-7-12-20(25)28-22(15)17/h3-12,19,24H,13H2,1-2H3/b11-5+/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPULLITUOWRRPG-RXERPNITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C=CC4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)/C=C/C4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes (+)-Angelmarin a promising anticancer agent?

A1: this compound exhibits potent antiausterity activity [, ]. This means it selectively targets cancer cells under nutrient-deprived conditions, a characteristic often observed in resistant tumors. This selectivity is crucial as it could potentially minimize side effects on healthy cells, which are typically in nutrient-rich environments.

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A2: Research suggests that the isoprenyl group in this compound plays a vital role in its anticancer activity [, ]. Modifications to this group have been explored to understand its impact on potency and selectivity. For instance, replacing the isoprenyl group with other substituents led to a decrease in cytotoxicity against pancreatic cancer cell lines, highlighting the importance of this specific structural feature [].

Q3: Which cancer types have been studied in relation to this compound's activity?

A3: A significant portion of the research focuses on this compound's efficacy against pancreatic cancer cells, particularly the PANC-1 cell line [, , , ]. This cell line is known for its aggressive nature and resistance to conventional therapies, making the selective cytotoxicity of this compound particularly relevant.

Q4: What is the mechanism of action of this compound in pancreatic cancer cells?

A4: While the exact mechanism is still under investigation, studies suggest that this compound might induce autophagy in pancreatic cancer cells []. This process, involving the degradation and recycling of cellular components, can lead to cell death under certain circumstances. Research has shown increased conversion of LC3-I to LC3-II, a hallmark of autophagy, upon treatment with this compound [].

Q5: Have any total syntheses of this compound been reported?

A5: Yes, several total syntheses have been developed for this compound, showcasing its importance as a target for chemical synthesis [, , ]. These synthetic routes utilize various strategies and reactions, such as olefin cross-metathesis, Shi epoxidation-cyclization, and copper cyanide-mediated esterification, to efficiently construct the molecule [, ].

Q6: What analytical techniques are commonly employed to study this compound?

A6: Researchers use a variety of techniques, including spectroscopic methods like NMR and mass spectrometry, to characterize and quantify this compound [, ]. In biological studies, cell viability assays, like the MTT assay, are commonly used to assess its antiproliferative activity against cancer cell lines [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)